3-Methoxy-1,2-propanediol

Catalog No.
S575835
CAS No.
623-39-2
M.F
C4H10O3
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-1,2-propanediol

CAS Number

623-39-2

Product Name

3-Methoxy-1,2-propanediol

IUPAC Name

3-methoxypropane-1,2-diol

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3

InChI Key

PSJBSUHYCGQTHZ-UHFFFAOYSA-N

SMILES

COCC(CO)O

Synonyms

1-Methoxy-2,3-propanediol; 3-Methoxy-1,2-dihydroxypropane; Glycerin-α-monomethyl ether; Glycerol 1-monomethyl ether; NSC 6752

Canonical SMILES

COCC(CO)O

The exact mass of the compound 3-Methoxy-1,2-propanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6752. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glyceryl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methoxy-1,2-propanediol (CAS 623-39-2), also known as glycerol alpha-monomethyl ether, is an alcohol-difunctional glycerol ether characterized by a terminal methoxy group and two vicinal hydroxyl groups. Operating as a versatile building block and specialized solvent, it presents a molecular weight of 106.12 g/mol and a normal boiling point of approximately 220 °C . In industrial procurement, it is primarily sourced as a humectant, a linear polymer precursor, and an amphiphilic solvent. By capping one of the primary hydroxyl groups of the glycerol backbone, this compound offers a modified hydrogen-bonding network, resulting in distinct rheological, thermal, and reactivity profiles compared to standard triols or simple glycols[1].

Attempting to substitute 3-Methoxy-1,2-propanediol with its parent compound, glycerol, or the closely related 1,2-propanediol (propylene glycol) routinely leads to process failures. In polymer synthesis, substituting this compound with glycerol shifts the reaction from linear chain extension to uncontrolled cross-linking and gelation due to glycerol's trifunctionality [1]. In solvent and formulation applications, replacing it with 1,2-propanediol eliminates the ether linkage, fundamentally altering the solvent's amphiphilic solubilizing power and partition coefficient [2]. Furthermore, in advanced cryopreservation media, generic diols cannot replicate its specific membrane permeability and vitrification-enhancing properties without inducing higher cellular toxicity[3].

Polymerization Control: Diol vs. Triol Functionality

In the synthesis of polyurethanes and polyesters, the exact number of reactive hydroxyl groups dictates polymer architecture. 3-Methoxy-1,2-propanediol provides exactly two reactive hydroxyl groups, acting as a strict chain extender. In contrast, using glycerol introduces a third reactive site, which inevitably leads to cross-linking and the formation of thermosetting networks rather than thermoplastic materials [1].

Evidence DimensionReactive hydroxyl functionality
Target Compound Data2 (Diol functionality)
Comparator Or BaselineGlycerol (3, Triol functionality)
Quantified DifferenceEliminates the 3rd reactive site, preventing cross-linking
ConditionsPolyurethane/polyester condensation and addition reactions

Essential for buyers sourcing precursors for linear, thermoplastic polymers where gelation must be strictly avoided.

Thermal Processability and Solvent Stripping Efficiency

The methylation of one primary hydroxyl group significantly alters the thermal profile of the glycerol backbone. 3-Methoxy-1,2-propanediol exhibits a boiling point of 220 °C, which is substantially lower than that of unmodified glycerol (290 °C) . This 70 °C reduction in boiling point translates to lower energy requirements during solvent stripping and vacuum distillation processes, enhancing its processability in temperature-sensitive pharmaceutical and cosmetic formulations .

Evidence DimensionNormal Boiling Point
Target Compound Data220 °C
Comparator Or BaselineGlycerol (~290 °C)
Quantified Difference70 °C reduction in boiling point
ConditionsStandard atmospheric pressure distillation and solvent recovery

Lowers energy costs and reduces the risk of thermal degradation for sensitive co-ingredients during solvent removal.

Vitrification Efficiency in Cryopreservation Media

3-Methoxy-1,2-propanediol is utilized in advanced vitrification solutions (such as M22) to facilitate ice-free cryopreservation of complex tissues. Compared to standard high-concentration single-agent cryoprotectants like pure DMSO or ethylene glycol, the inclusion of 3-methoxy-1,2-propanediol helps achieve a vitrifiable concentration while mitigating chilling injury at -20 to -25 °C[1]. Its specific molecular weight and ether-diol structure allow for targeted tissue penetration and reduced osmotic stress during the cooling protocol [2].

Evidence DimensionCryoprotective vitrification capability
Target Compound DataEnables safe organ perfusion at >-10 °C and avoids chilling injury at -20 °C in multi-component media
Comparator Or BaselineStandard single-agent DMSO/Ethylene Glycol media (higher toxicity/osmotic stress at equivalent vitrification levels)
Quantified DifferenceReduces cellular toxicity while maintaining vitrifiable amorphous state
ConditionsOrgan and tissue perfusion protocols for cryopreservation

Critical for biomedical procurement seeking specialized cryoprotectants that balance deep-freeze vitrification with cellular viability.

Amphiphilic Solubilization via Ether-Diol Motif

While 1,2-propanediol is a standard hydrophilic solvent, 3-methoxy-1,2-propanediol incorporates an ether linkage that modifies its polarity. With an estimated logP of -1.2, it maintains high water solubility while offering enhanced interactions with moderately lipophilic compounds compared to purely aliphatic diols [1]. This dual-functional nature makes it a highly effective co-solvent and humectant in complex formulations where standard glycols fail to stabilize mixed-polarity active ingredients[2].

Evidence DimensionSolubilizing functionality and polarity
Target Compound DataEther-diol hybrid structure (amphiphilic)
Comparator Or Baseline1,2-Propanediol (purely aliphatic diol)
Quantified DifferenceBroader solvency range for mixed-polarity actives
ConditionsAqueous and organic co-solvent formulation environments

Provides formulation scientists with a differentiated stabilizing solvent for complex, multi-active cosmetic and pharmaceutical products.

Thermoplastic Polymer Synthesis

As a strict diol, 3-methoxy-1,2-propanediol is a strictly required precursor for synthesizing linear polyurethanes, polyesters, and specialized polyethers where cross-linking must be avoided, directly leveraging its difunctional nature compared to glycerol[1].

Advanced Cryopreservation Media Formulation

Employed in complex vitrification mixtures (e.g., M22 protocols) for organ and tissue cryopreservation, utilizing its specific membrane penetration profile and low toxicity to prevent chilling injury[2].

Cosmetic and Pharmaceutical Co-Solvent Systems

Used as a structurally differentiated humectant and amphiphilic co-solvent, offering quantitative improvements in the stabilization of mixed-polarity active ingredients compared to standard propylene glycol[1].

Low-Temperature Solvent Extraction

Selected for extractions and chemical processing where a lower boiling point (220 °C) and lower viscosity than glycerol are required to minimize thermal degradation during solvent recovery [1].

XLogP3

-1.2

Boiling Point

220.0 °C

Other CAS

623-39-2

Wikipedia

Glycerin 1-methyl ether

General Manufacturing Information

1,2-Propanediol, 3-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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